(5E)-5-(2-fluorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and phenyl groups in its structure suggests that it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate to form the thiazolotriazole ring system. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolotriazole derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
5-(2-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorobenzylidene)-2-phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
- 5-(2-Bromobenzylidene)-2-phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
- 5-(2-Methylbenzylidene)-2-phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
Uniqueness
The presence of the fluorine atom in 5-(2-FLUOROBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs. This fluorine substitution can also enhance the compound’s biological activity and selectivity towards specific molecular targets.
Properties
Molecular Formula |
C17H10FN3OS |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10FN3OS/c18-13-9-5-4-8-12(13)10-14-16(22)21-17(23-14)19-15(20-21)11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI Key |
HBBIQPJQGCJEMC-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.